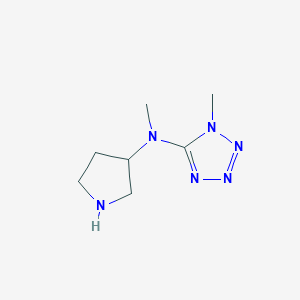
2-Phenyl-1-(1-thiophen-2-ylpropan-2-ylamino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1-(1-thiophen-2-ylpropan-2-ylamino)propan-2-ol, also known as D-THIP, is a compound that has gained attention in scientific research for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 2-Phenyl-1-(1-thiophen-2-ylpropan-2-ylamino)propan-2-ol is not fully understood, but it is believed to act as a positive allosteric modulator of GABA-A receptors, enhancing the activity of the inhibitory neurotransmitter GABA. This leads to an overall decrease in neuronal excitability and may contribute to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing anxiety-like behavior in animal models, decreasing seizure activity, and modulating immune function. It has also been shown to have minimal sedative effects, making it a potentially useful therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Phenyl-1-(1-thiophen-2-ylpropan-2-ylamino)propan-2-ol in lab experiments is its relatively low toxicity compared to other GABAergic drugs. However, its limited solubility in water can make it difficult to administer in certain experimental settings.
Future Directions
Future research on 2-Phenyl-1-(1-thiophen-2-ylpropan-2-ylamino)propan-2-ol could focus on exploring its potential therapeutic applications in different neurological and immunological disorders, as well as investigating its mechanism of action in more detail. Additionally, further studies could investigate the optimal dosing and administration methods for this compound in animal and human models.
Synthesis Methods
The synthesis method of 2-Phenyl-1-(1-thiophen-2-ylpropan-2-ylamino)propan-2-ol involves the reaction of 2-phenyl-1-propanol with thiophene-2-carboxylic acid, followed by reduction with lithium aluminum hydride and reaction with 2-chloro-N,N-diisopropylpropan-2-amine. The resulting compound is then resolved into its enantiomers using chiral chromatography.
Scientific Research Applications
2-Phenyl-1-(1-thiophen-2-ylpropan-2-ylamino)propan-2-ol has been studied for its potential therapeutic applications in various fields of research, including neuroscience, pharmacology, and immunology. It has been shown to have anxiolytic and anticonvulsant effects in animal models, as well as potential as an immunomodulatory agent.
Properties
IUPAC Name |
2-phenyl-1-(1-thiophen-2-ylpropan-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NOS/c1-13(11-15-9-6-10-19-15)17-12-16(2,18)14-7-4-3-5-8-14/h3-10,13,17-18H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMXGHMFAOLYGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NCC(C)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Cyclopropyl-1-[4-(methylaminomethyl)piperidin-1-yl]ethanone](/img/structure/B7569963.png)
![4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B7569970.png)



![2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid](/img/structure/B7570012.png)
![5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-2-amine](/img/structure/B7570020.png)

![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]prop-2-en-1-amine](/img/structure/B7570030.png)
![2-[4-(3-Methoxypropylsulfonyl)piperazin-1-yl]propanoic acid](/img/structure/B7570031.png)

![5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-2-amine](/img/structure/B7570046.png)
![5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7570053.png)
![2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7570059.png)
